molecular formula C7H15Cl2N3 B2718988 3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride CAS No. 2445785-69-1

3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride

Cat. No.: B2718988
CAS No.: 2445785-69-1
M. Wt: 212.12
InChI Key: RQMCEQOLTWEQGX-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-3-yl)propan-1-amine typically involves the reaction of 1-methylpyrazole with a suitable alkylating agent. One common method includes the alkylation of 1-methylpyrazole with 3-chloropropan-1-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine;dihydrochloride
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • 3-(4-Methylpiperazin-1-yl)propanoic acid

Uniqueness

3-(1-Methylpyrazol-3-yl)propan-1-amine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position of the pyrazole ring and the propan-1-amine side chain contribute to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-10-6-4-7(9-10)3-2-5-8;;/h4,6H,2-3,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMCEQOLTWEQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-69-1
Record name 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine dihydrochloride
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